Trifluperidol hydrochloride

Sigma-1 receptor pharmacology Neuropharmacology Receptor binding assays

Researchers substituting haloperidol for trifluperidol risk quantitative error from divergent receptor profiles. This reference standard provides compound-specific validation: • Sigma-1 receptor antagonist (Ki = 3.3 nM) - activity not replicated by all butyrophenones • NR1a/NR2B NMDA receptor blocker for synaptic plasticity & excitotoxicity studies • 1.2× more potent in vivo than haloperidol (µg/kg basis), with defined behavioral rank order • ≥98% HPLC purity; traceable to pharmacopeial standards (USP/EP) for HPLC method validation

Molecular Formula C22H24ClF4NO2
Molecular Weight 445.9 g/mol
CAS No. 2062-77-3
Cat. No. B1683244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluperidol hydrochloride
CAS2062-77-3
SynonymsTrifluperidol;  Trifluperidol hydrochloride;  R-2498;  R 2498;  R2498
Molecular FormulaC22H24ClF4NO2
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H
InChIKeyVYGQXRZAHIZHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trifluperidol Hydrochloride Overview


Trifluperidol hydrochloride (CAS 2062-77-3, also referenced as R 2498) is a butyrophenone-derived typical antipsychotic agent. It functions primarily as a dopamine D2 receptor antagonist [1], exhibiting high potency that exceeds that of its close structural analog haloperidol on a weight basis [2]. Beyond its dopaminergic activity, trifluperidol demonstrates significant pharmacological engagement with sigma-1 receptors and NMDA receptors [1]. It is utilized in the study of psychosis and is available as a characterized reference standard for analytical method development, compliant with regulatory guidelines for traceability against pharmacopeial standards .

Trifluperidol Hydrochloride: Why Substitution Fails


Substituting trifluperidol hydrochloride with other butyrophenones like haloperidol introduces significant quantitative error in research settings. While both compounds share the same chemical class, trifluperidol demonstrates distinct receptor binding profiles that preclude simple dose-equivalence calculations. Specifically, trifluperidol acts as a high-affinity sigma-1 receptor antagonist with a Ki of 3.3 nM , an activity not shared to the same degree by all butyrophenones. Furthermore, in functional behavioral assays, trifluperidol exhibits a different rank order of potency compared to related neuroleptics [1]. Clinically derived dosing ranges also reflect this lack of interchangeability, with trifluperidol administered at daily doses of 0.25 to 15 mg compared to 0.5 to 30 mg for haloperidol [2]. These differences in target engagement, potency, and dosing underscore the necessity for compound-specific validation rather than class-level assumptions.

Trifluperidol Hydrochloride: Differentiation Evidence


Sigma-1 Receptor Binding Affinity

Trifluperidol hydrochloride is a high-affinity sigma-1 receptor antagonist with a Ki of 3.3 nM [1]. This affinity is a key differentiator from haloperidol and many other antipsychotics. The sigma-1 receptor binding profile of trifluperidol has been linked to functional outcomes; for instance, neuroleptics lacking potent sigma affinity do not produce the same cellular effects [2]. The potency at sigma-1 receptors positions trifluperidol as a distinct pharmacological tool for investigating sigma-1 mediated pathways in psychosis and beyond.

Sigma-1 receptor pharmacology Neuropharmacology Receptor binding assays

NR2B-Selective NMDA Receptor Antagonism

Trifluperidol acts as a subtype-selective NMDA receptor antagonist, with a marked preference for receptors containing the NR2B subunit. In binding assays using [125I]MK-801 on adult rat forebrain membranes, trifluperidol (TFP) exhibited the highest potency among a panel of antipsychotics tested, ranking above clozapine, fluphenazine, reduced haloperidol, spiperone, trifluoperazine, and others [1]. Furthermore, studies using cloned rat NMDA receptors expressed in Xenopus oocytes confirmed that trifluperidol, along with haloperidol, is strongly selective for the NR1a/2B subtype, with steady-state IC50 values for NMDA receptor current antagonism ranging from approximately 0.1 to >100 µM across different ligands [2].

NMDA receptor pharmacology Neurotransmission Excitotoxicity

In Vivo Behavioral Potency Comparison

In a rat operant behavior model using a fixed-ratio food-reinforcement schedule, trifluperidol demonstrated higher potency than haloperidol. Specifically, trifluperidol was 1.2 times as potent as haloperidol, on a µg/kg basis, in disrupting this behavior [1]. In a separate study using a Sidman shock-avoidance procedure, a rank order of potency was established among seven neuroleptics, with trifluperidol being the most potent, followed by droperidol, haloperidol, pimozide, fluanisone, chlorpromazine, and pipamperone [2]. These data provide a direct, quantitative comparison of in vivo central nervous system activity.

Behavioral pharmacology Antipsychotic efficacy Operant conditioning

Clinical Efficacy in Schizophrenia

In a double-blind clinical trial involving 36 chronic schizophrenic patients, trifluperidol demonstrated a significantly greater therapeutic effect than chlorpromazine. This superiority was observed not only in global ratings of improvement but also in the majority of objective psychological tests administered [1]. A separate double-blind study compared trifluperidol with trifluoperazine in 60 hospitalized chronic schizophrenic patients. Trifluperidol produced a greater and more rapid therapeutic effect as measured by global improvement ratings, with suggestions of greater improvement in immediate memory and reduction of chronicity symptoms [2]. These clinical comparisons establish a clear efficacy differentiation from other first-generation antipsychotics.

Clinical psychiatry Schizophrenia treatment Controlled clinical trials

Trifluperidol Hydrochloride: Applications


Sigma-1 Receptor Pharmacology and Screening Assays

Trifluperidol hydrochloride serves as a validated high-affinity sigma-1 receptor antagonist (Ki = 3.3 nM) . It is an essential positive control compound for competitive binding assays, functional cellular assays investigating sigma-1 mediated pathways, and screening campaigns aimed at identifying novel sigma-1 receptor ligands [7].

NR2B-Containing NMDA Receptor Research

Due to its potent and selective antagonism of NR1a/NR2B subtype NMDA receptors [7], trifluperidol is a critical tool for dissecting the specific contributions of this receptor subtype to synaptic plasticity, excitotoxicity, and the pathophysiology of disorders such as schizophrenia and neuropathic pain.

Behavioral Pharmacology Studies in Rodent Models

With established and quantifiable in vivo potency differentials against haloperidol (1.2x more potent on a µg/kg basis) and a defined rank order among neuroleptics [7], trifluperidol is a valuable reference compound for studies exploring the relationship between receptor binding profiles and behavioral outcomes in models of psychosis and motor function.

Analytical Method Development and Reference Standard

Trifluperidol hydrochloride is available as a fully characterized chemical reference standard, compliant with regulatory guidelines for traceability against pharmacopeial standards (USP or EP) . It is suitable for HPLC method development and validation for quality control and bioanalytical applications, with published reverse-phase HPLC methods available [7].

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